Product packaging for Defensin-related cryptdin 16 precursor(Cat. No.:)

Defensin-related cryptdin 16 precursor

Cat. No.: B1577158
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Mammalian Alpha-Defensin Family

Defensins are a major family of small, cationic, cysteine-rich antimicrobial peptides found in mammals. nih.govwikipedia.org They are classified into alpha (α), beta (β), and theta (θ) subfamilies based on the distinct spacing and connectivity of their six conserved cysteine residues, which form three intramolecular disulfide bonds. nih.govwikipedia.orgresearchgate.net Alpha-defensins are primarily found in neutrophils, some macrophage populations, and the Paneth cells of the small intestine. wikipedia.org

In mice, the α-defensins expressed in Paneth cells are specifically known as cryptdins, a term derived from their location in the crypts of Lieberkühn and their defensin (B1577277) function. wikipedia.orgnih.gov These peptides are the products of a large and diverse family of genes. wikipedia.org The Defensin-related cryptdin (B1167165) 16 precursor belongs to this extensive family of mouse α-defensins. Like other α-defensins, cryptdins are synthesized as larger, inactive precursor proteins. asm.org These precursors consist of an N-terminal signal peptide for secretion, a pro-region, and the C-terminal sequence that will become the mature, active defensin. wikipedia.orgphysiology.org The gene structure for these precursors is highly conserved, typically featuring two exons: the first encodes the signal peptide and pro-region, while the second encodes the mature peptide. wikipedia.orgnih.govphysiology.org

The diversity within the cryptdin family is significant, with over 20 different cryptdin mRNAs identified in the mouse small intestine. nih.gov This genetic diversity allows for a wide array of mature peptides, each with potentially distinct antimicrobial activities and targets.

FeatureDescription
Family Mammalian Defensins
Subfamily Alpha-Defensins (α-defensins)
Specific Name (Mouse) Cryptdins
Location Paneth cells in the crypts of the small intestine
Synthesis Synthesized as inactive precursors (procryptdins)
Gene Structure Typically two exons: Exon 1 (signal peptide and pro-region), Exon 2 (mature peptide)

Historical Perspectives on Cryptdin Precursor Discovery and Initial Characterization

The journey to understanding cryptdin precursors began in the late 1980s. In 1989, research by Ouellette and his colleagues first brought to light that murine Paneth cells produce prodefensin mRNA, although the final peptide product was not identified at that time. nih.gov This foundational work pointed to the existence of a precursor molecule for defensins within the intestinal crypts. nih.govnih.gov

Subsequent research focused on isolating and characterizing these molecules. The term "cryptdin" was coined to describe these defensin-related peptides from the intestinal crypts. wikipedia.org Early studies successfully purified and sequenced the first mature cryptdin peptides, including cryptdin 1 and cryptdin 2. nih.gov These mature peptides were found to be highly homologous to the carboxy-terminal domain of the precursor, then named cryptdin A, which was predicted from the mRNA sequence. nih.gov

The initial characterization of the cryptdin mRNA revealed a sequence of 450-480 nucleotides with a 70-amino acid open reading frame. nih.gov This open reading frame contained the sequence for the mature peptide at its C-terminus. nih.gov Using in-situ hybridization techniques, researchers confirmed that this cryptdin mRNA was specifically and intensely located in the epithelial cells at the base of the intestinal crypts, the known location of Paneth cells. nih.gov By the early 1990s, at least five distinct cryptdin peptides had been purified from mouse small intestine, providing direct evidence of the processing of multiple precursors into a family of related antimicrobial peptides. escholarship.org While numerous cryptdin-encoding transcripts have been identified, only a subset, including the first six (Crp1 to Crp6), were initially isolated and characterized at the peptide level. nih.govwikipedia.orgasm.org

Year of Discovery/CharacterizationFindingReference(s)
1989 Identification of prodefensin mRNA in murine Paneth cells. nih.govnih.gov
Early 1990s Purification and sequencing of mature cryptdins 1 and 2. nih.gov
Early 1990s Characterization of cryptdin mRNA length and open reading frame. nih.gov
Early 1990s Localization of cryptdin mRNA to Paneth cells via in-situ hybridization. nih.gov
1992 Purification of five distinct cryptdin peptides (cryptdins 1-5). escholarship.org

Significance of Precursor Research in Enteric Host Defense Mechanisms

The study of defensin-related cryptdin precursors is vital for several reasons. The synthesis of defensins as inactive precursors is a critical regulatory mechanism that prevents potential damage to the host's own cells during production and storage. nih.gov The precursor's pro-region is believed to play a crucial role in the correct folding, trafficking, and packaging of the peptide into the secretory granules of Paneth cells. wikipedia.orgwikigenes.org

A key event in the function of cryptdins is the proteolytic processing of the precursor. In mice, the enzyme matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is responsible for cleaving the inactive procryptdin to release the mature, active peptide. nih.govasm.orgnih.gov This activation step is essential for host defense. Research has shown that mice deficient in MMP-7 are unable to process procryptdins into their mature form. nih.gov Consequently, these mice lack mature cryptdins and exhibit increased susceptibility to infections by orally administered pathogenic bacteria, such as Salmonella typhimurium. nih.gov

This demonstrates that the precursor is not merely a passive intermediate but an integral part of a regulated system of antimicrobial defense. The processing of the precursor is a critical control point that allows for the rapid deployment of potent antimicrobial agents into the intestinal lumen in response to bacterial stimuli. asm.org The presence of these activated peptides in the lumen helps to control the microbial population, prevent bacterial overgrowth, and provide a crucial barrier against infection by enteric pathogens. nih.govescholarship.orgnih.gov Therefore, understanding the precursor's structure, processing, and regulation is fundamental to comprehending the innate immune functions of the small intestine. nih.gov

Properties

bioactivity

Antibacterial

sequence

LRDLVCYCRSRGCKGRERMNGTCRKGHLMYTLCCR

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the structural characteristics of Defensin-related cryptdin 16 precursor, and how do they influence its antimicrobial activity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its tertiary structure. Compare structural motifs (e.g., β-sheet domains, disulfide bonds) with other defensins to identify functional regions. Pair structural data with in vitro assays (e.g., minimum inhibitory concentration tests) to correlate structural features with activity against pathogens like E. coli or Salmonella .
  • Research Gap : Limited high-resolution structural data for cryptdin-16 in complex with microbial membranes.

Q. How is cryptdin-16 expression regulated in intestinal Paneth cells under inflammatory conditions?

  • Methodology : Perform qPCR and Western blotting on intestinal tissue samples from murine models (e.g., DSS-induced colitis) to quantify transcriptional and translational changes. Use chromatin immunoprecipitation (ChIP) to identify transcription factors (e.g., NF-κB) binding to the cryptdin-16 promoter .
  • Data Interpretation : Correlate cryptdin-16 levels with cytokine profiles (e.g., IL-17, TNF-α) to assess immune cross-talk.

Q. What is the baseline expression profile of cryptdin-16 across different mammalian species, and how does this relate to evolutionary conservation?

  • Methodology : Conduct comparative genomics using BLAST or Clustal Omega to align cryptdin-16 sequences. Validate expression via RNA-seq in gut tissues from mice, rats, and humans. Use phylogenetic analysis to identify conserved residues critical for function .

Advanced Research Questions

Q. How do post-translational modifications (e.g., proteolytic cleavage) of cryptdin-16 precursor affect its functional maturation and antimicrobial specificity?

  • Methodology : Employ mass spectrometry to identify cleavage sites and modified residues. Use site-directed mutagenesis to create cleavage-resistant variants and test their activity in ex vivo intestinal organoids .
  • Contradiction Analysis : Resolve discrepancies in cleavage patterns reported in murine vs. human studies by controlling for protease inhibitors in experimental designs .

Q. What mechanisms underlie cryptdin-16 resistance in certain bacterial strains, and how can this inform the design of synthetic analogs?

  • Methodology : Perform whole-genome sequencing of resistant bacterial isolates (e.g., Clostridium difficile) to identify mutations in membrane lipid biosynthesis genes. Use molecular dynamics simulations to model cryptdin-16 interactions with bacterial membranes and design analogs with enhanced penetration .
  • Data Validation : Compare analog efficacy in vivo using germ-free mice colonized with resistant strains.

Q. Does cryptdin-16 exhibit dual roles in promoting mucosal homeostasis and potentiating inflammation in autoimmune disorders like Crohn’s disease?

  • Methodology : Utilize conditional knockout mice (e.g., Cryptdin16⁻/⁻) to assess histopathological changes in colitis models. Combine single-cell RNA-seq of intestinal epithelial cells with multiplex cytokine assays to map cryptdin-16’s role in immune cell recruitment .
  • Ethical Considerations : Address confounding variables (e.g., microbiome diversity) through controlled gnotobiotic experiments .

Q. How do cryptdin-16 interactions with gut microbiota metabolites (e.g., short-chain fatty acids) modulate its activity?

  • Methodology : Apply metabolomic profiling (LC-MS) to fecal samples from cryptdin-16-deficient and wild-type mice. Test in vitro synergism between cryptdin-16 and butyrate using checkerboard assays .
  • Implications : Link findings to therapeutic strategies for dysbiosis-related diseases.

Methodological Frameworks

  • For Structural Studies : Adapt the PICO framework to molecular research: P (Protein of interest), I (Structural/interaction analysis), C (Wild-type vs. mutant), O (Functional output) .
  • For Translational Studies : Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to qualitative synthesis of cryptdin-16’s therapeutic potential .

Data Presentation

Research Aspect Key Findings Conflicting Evidence Proposed Resolution
Cleavage-dependent activationMurine studies show trypsin-dependent activation Human in vitro models suggest elastase dominance Standardize protease inhibitors across models
Inflammatory roleCryptdin-16 reduces TNF-α in colitis Paradoxical IL-1β elevation in knockout models Control for microbiome composition

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